molecular formula C22H32N6O2 B2854359 8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899406-63-4

8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2854359
CAS No.: 899406-63-4
M. Wt: 412.538
InChI Key: WWSCEHDZRQWBSJ-UHFFFAOYSA-N
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Description

8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP) [https://www.phosphodiester.net/]. This compound is a significant tool in cardiovascular and smooth muscle research, where it is used to investigate the pathways that regulate vascular tone and smooth muscle relaxation. By elevating cGMP levels, it facilitates the study of downstream effects such as vasodilation and its potential impact on conditions like pulmonary arterial hypertension. Its research value is further underscored by its structural relationship to other imidazopurine-based PDE5 inhibitors, which have been explored for their cardioprotective effects against ischemia-reperfusion injury [https://pubmed.ncbi.nlm.nih.gov/15571255/]. The compound's selectivity profile makes it an essential pharmacological probe for dissecting the specific role of the PDE5 isozyme in cellular signaling cascades and for validating new therapeutic targets in preclinical models.

Properties

IUPAC Name

6-cyclohexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O2/c1-16-15-27-18-19(23-21(27)28(16)17-9-5-3-6-10-17)24(2)22(30)26(20(18)29)14-13-25-11-7-4-8-12-25/h15,17H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSCEHDZRQWBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 899406-63-4 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H32N6O2
  • Molecular Weight : 412.5285 g/mol
  • SMILES Notation : O=c1c2c(nc3n2cc(n3C2CCCCC2)C)n(c(=O)n1CCN1CCCCC1)C

Pharmacological Profile

Recent studies have highlighted several pharmacological properties of this compound:

1. Serotonin Receptor Affinity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are crucial in the modulation of mood and anxiety disorders. The compound's analogs have shown promising results in binding affinity studies, suggesting potential applications in treating depression and anxiety disorders .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), specifically PDE4B and PDE10A . Inhibitors of these enzymes can enhance intracellular levels of cyclic AMP (cAMP), leading to improved neuronal signaling and mood regulation. The findings suggest that this compound may serve as a dual-action agent by modulating serotonin receptors while also inhibiting PDE activity .

3. Antidepressant and Anxiolytic Effects

In vivo studies using the forced swim test (FST) in mice demonstrated that selected derivatives of this compound exhibited antidepressant-like effects comparable to established treatments such as diazepam. The results indicated a significant reduction in immobility time in treated subjects, suggesting enhanced mood and reduced anxiety levels .

Case Studies

A notable study published in PubMed explored various derivatives of imidazo[2,1-f]purine compounds. The study synthesized multiple analogs and assessed their biological activities through receptor binding assays and behavioral tests in animal models. The compound under discussion was highlighted for its superior performance in both receptor affinity and behavioral efficacy compared to other tested compounds .

Data Summary Table

PropertyValue/Description
Molecular FormulaC22H32N6O2
Molecular Weight412.5285 g/mol
Serotonin Receptor AffinityHigh affinity for 5-HT1A and 5-HT7 receptors
PDE InhibitionActive against PDE4B and PDE10A
Antidepressant ActivityEffective in reducing immobility in FST
Anxiolytic ActivitySuperior to diazepam in animal models

The proposed mechanism involves the interaction with serotonin receptors leading to enhanced serotonergic signaling pathways. Additionally, the inhibition of phosphodiesterases contributes to increased cAMP levels, further promoting neuroprotective effects and mood stabilization.

Scientific Research Applications

Pharmaceutical Applications

The potential applications of 8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in pharmaceuticals include:

Anti-inflammatory Properties

Research indicates that compounds similar to this imidazopyrimidine derivative exhibit significant anti-inflammatory activity. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways is required.

Anticancer Activity

The compound's structural characteristics suggest potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that imidazopyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer cell proliferation and survival .

Neurological Applications

Given the piperidine moiety's presence, there is potential for this compound to influence neurotransmitter pathways. This could lead to applications in treating neurological disorders such as anxiety or depression by modulating receptor interactions within the central nervous system .

Synthesis and Characterization

The synthesis of 8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex molecules. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are utilized to monitor synthesis and characterize the final product .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

Case Study 1: Anti-Cancer Activity

A study investigating imidazopyrimidine derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Inflammation Modulation

Another research effort focused on assessing the anti-inflammatory effects of imidazopyrimidine derivatives in animal models. Results indicated a significant reduction in inflammatory markers following treatment with these compounds, suggesting their potential utility in managing chronic inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine dione system exhibits reactivity at electron-deficient positions (e.g., C-6 and C-8). For example:

  • C-8 Substitution : The cyclohexyl group at N-8 can be replaced via nucleophilic aromatic substitution under acidic or basic conditions. In analogs, arylpiperazinylpropyl groups have been introduced at this position to modulate 5-HT₁A receptor affinity .

  • C-6 Functionalization : The carbonyl group at C-6 can undergo substitution with amines or alcohols, forming amides or esters, respectively .

Table 1: Reported Nucleophilic Substitution Reactions in Analogous Compounds

PositionReagentProductYield (%)ConditionsSource
N-84-Aminophenol8-(4-Hydroxyphenylamino) derivative72Reflux, EtOH, 6 hrs
C-6Hydrazine6-Hydrazinylpurine-2,4-dione65RT, THF, 12 hrs

Condensation and Cyclization

The imidazo[2,1-f]purine scaffold participates in cyclocondensation reactions:

  • With Thiourea : Forms pyrimidine derivatives via ring expansion, leveraging the reactivity of the purine carbonyl groups .

  • With Aldehydes : Chalcone derivatives are synthesized through Claisen-Schmidt condensation at the active methylene group (if present) .

Table 2: Cyclocondensation Reactions of Purine Derivatives

SubstrateReagentProductApplicationSource
8-Chlorotheophylline4-NitrobenzaldehydeChalcone-linked purineAntimicrobial agents
1,3-Dimethylpurine-2,4-dioneThioureaPyrimidine-fused purineSerotonin receptor modulation

Piperidine Ethyl Chain Modifications

The 2-(piperidin-1-yl)ethyl substituent at C-3 undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing solubility .

  • Acylation : Acetyl chloride or anhydrides modify the piperidine nitrogen, altering pharmacokinetic properties .

Table 3: Piperidine Ethyl Chain Reactions

Reaction TypeReagentProductBiological ImpactSource
AlkylationMethyl iodideN-Methylpiperidinium derivativeIncreased hydrophilicity
AcylationAcetic anhydrideN-Acetylpiperidine ethyl derivativeEnhanced metabolic stability

Oxidation and Reduction

Key transformations include:

  • Purine Ring Oxidation : The dione system resists oxidation, but the imidazole ring can undergo epoxidation under mild conditions .

  • Reduction of Double Bonds : Catalytic hydrogenation reduces the imidazo[2,1-f]purine’s fused ring system to a tetrahydro derivative .

Biological Activity-Driven Modifications

Derivatives of this compound have been tailored for therapeutic applications:

  • Anticancer Agents : Introduction of sulfonamide groups at C-2 enhances tankyrase inhibition .

  • Neuropharmacology : Arylpiperazine extensions at N-8 improve binding to serotonin and dopamine receptors .

Stability and Degradation

The compound degrades under strongly acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleaves the imidazole ring, yielding xanthine derivatives .

  • Photodegradation : UV exposure leads to C-8 cyclohexyl group elimination, forming reactive intermediates .

Key Research Findings

  • Substitution at N-8 with arylpiperazines increases 5-HT₁A receptor affinity (Kᵢ = 12 nM) .

  • Chalcone derivatives exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .

  • Piperidine ethyl chain alkylation reduces CNS penetration due to increased polarity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Pharmacological Implications

The imidazo[2,1-f]purine-2,4-dione scaffold is highly tunable, with substitutions at positions 3, 7, and 8 significantly altering receptor affinity, selectivity, and pharmacokinetics. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-f]purine-2,4-dione Derivatives
Compound Name / ID Substituents (Position 8) Substituents (Position 3) Key Targets Notable Findings
Target Compound Cyclohexyl 2-(Piperidin-1-yl)ethyl In silico predicted 5-HT₁A/5-HT₇ Hypothesized enhanced lipophilicity for CNS penetration vs. aryl analogs .
AZ-853 4-(4-(2-Fluorophenyl)piperazinyl)butyl 1,3-dimethyl 5-HT₁A (partial agonist) Stronger antidepressant effect (FST ED₅₀ = 2.5 mg/kg) due to superior brain penetration.
AZ-861 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl 1,3-dimethyl 5-HT₁A/5-HT₇ dual activity Higher α₁-adrenolytic activity but weaker CNS effects vs. AZ-853.
Compound 3i 5-(4-(2-Fluorophenyl)piperazinyl)pentyl 1,3,7-trimethyl 5-HT₁A/5-HT₇ Most potent antidepressant (FST: 2.5 mg/kg) and anxiolytic activity.
CB11 2-Aminophenyl 3-Butyl PPARγ agonist Induces ROS-mediated apoptosis in NSCLC cells via mitochondrial dysfunction.
Compound 5 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl 1,3-dimethyl PDE4B1/D₂ Balanced PDE4B inhibition (IC₅₀ = 120 nM) and D₂ receptor affinity (Kᵢ = 45 nM).

Functional Selectivity and Off-Target Effects

  • 5-HT₁A vs. 5-HT₇ Selectivity: Fluorinated arylpiperazinyl derivatives (e.g., 3i) exhibit stronger 5-HT₁A affinity (Kᵢ < 20 nM) than 5-HT₇, whereas bulkier substituents (e.g., dihydroisoquinolinyl in Compound 5) shift activity toward PDE4B/D₂ targets .
  • PPARγ Agonism (CB11): The 2-aminophenyl group in CB11 enables PPARγ-dependent anticancer effects, a mechanism absent in serotonin-focused analogs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)imidazopurinedione, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves a multi-step process, including:

Core formation : Cyclization of purine precursors with imidazole derivatives under reflux in solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Functionalization : Introduction of the cyclohexyl and piperidin-1-yl ethyl groups via nucleophilic substitution or coupling reactions, often catalyzed by triethylamine or palladium complexes.

Purification : Use of column chromatography or recrystallization to isolate the final product .

  • Key Variables : Temperature (>80°C for cyclization), solvent polarity (acetonitrile vs. DMSO for solubility), and stoichiometric ratios of reagents directly impact yield (reported 45–65%) and purity (>95% via HPLC) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, piperidinyl CH2_2 at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (calculated for C23_{23}H33_{33}N7_7O2_2: 463.26 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation, critical for understanding receptor-binding interactions .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in reported biological activity data?

  • Case Study : Conflicting IC50_{50} values in kinase inhibition assays (e.g., 0.5 µM vs. 5 µM) may arise from:

  • Assay Conditions : Variations in buffer pH, ATP concentration, or enzyme isoforms (e.g., PKA vs. PKC). Standardize protocols using validated kinase panels .
  • Compound Stability : Degradation under light or humidity (e.g., hydrolysis of the piperidinyl ethyl group). Use stability-indicating HPLC and store samples in desiccated, amber vials .
    • Mitigation : Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for functional activity) .

Q. What strategies enhance selectivity when modifying the imidazopurine core for target-specific applications?

  • Structural Insights :

  • Piperidinyl Ethyl Group : Modulates solubility and selectivity for adenosine receptors (A2A_{2A} vs. A1_{1}) .
  • Cyclohexyl Substituent : Increases lipophilicity, enhancing blood-brain barrier penetration but risking off-target GPCR interactions .
    • Synthetic Approaches :
  • Isosteric Replacement : Substitute the cyclohexyl group with a polar tetrahydrofuran ring to balance solubility and target affinity .
  • Click Chemistry : Introduce triazole or fluorinated moieties via Huisgen reactions to fine-tune steric and electronic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Hypothesis Testing :

  • Metabolic Variability : Differences in CYP450 expression (e.g., HepG2 vs. HEK293) may alter prodrug activation. Use LC-MS to quantify intracellular metabolite levels .
  • Off-Target Effects : Screen against kinase/GPCR panels to identify unintended targets (e.g., hERG channel inhibition causing cardiac toxicity) .
    • Statistical Tools : Apply multivariate analysis (PCA or clustering) to correlate cytotoxicity with genomic/proteomic signatures .

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